N-Desbutyl-N-propyl Bumetanide-d5

Beschreibung

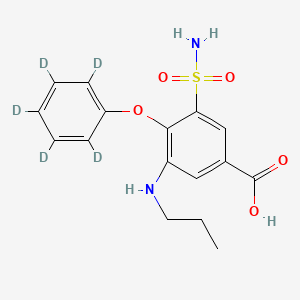

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2,3,4,5,6-pentadeuteriophenoxy)-3-(propylamino)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22)/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZACFNSGLDGBNP-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Desbutyl-N-propyl Bumetanide-d5 chemical properties

This guide provides an in-depth technical analysis of N-Desbutyl-N-propyl Bumetanide-d5 , a specialized stable isotope-labeled internal standard used in the bioanalysis and impurity profiling of the loop diuretic Bumetanide.

Chemical Properties, Synthesis Logic, and Bioanalytical Applications

Executive Summary & Compound Identity

N-Desbutyl-N-propyl Bumetanide-d5 (CAS: 1346601-70-4) is the deuterated analog of N-Desbutyl-N-propyl Bumetanide (also known as Bumetanide Impurity 1). It serves as a critical Internal Standard (IS) in LC-MS/MS assays, specifically designed to quantify the propyl-analog impurity present in Bumetanide drug substances and formulations.

In regulatory contexts (FDA/EMA), this compound is essential for establishing "mass balance" in impurity profiling, ensuring that the structurally similar propyl impurity is accurately quantified despite matrix effects or extraction inefficiencies.

Chemical Identity Table

| Parameter | Technical Detail |

| Chemical Name | 3-(Aminosulfonyl)-4-(phenoxy-d5)-5-(propylamino)benzoic acid |

| CAS Number | 1346601-70-4 |

| Parent Analyte | N-Desbutyl-N-propyl Bumetanide (CAS: 28395-28-0) |

| Molecular Formula | C₁₆H₁₃D₅N₂O₅S |

| Molecular Weight | 355.42 g/mol |

| Isotopic Purity | Typically ≥ 99% Deuterated forms (d5) |

| Chemical Purity | ≥ 98% (HPLC) |

| Solubility | Soluble in DMSO, Methanol; slightly soluble in Ethanol |

| Appearance | Off-white to pale yellow solid |

Structural Analysis & Isotopic Labeling

The structural integrity of this standard relies on the specific placement of deuterium atoms. Unlike general "Bumetanide-d5" which often labels the butyl chain, this specific analog modifies the alkyl side chain (butyl

Structural Diagram (Graphviz)

The following diagram illustrates the chemical structure and the logical relationship between the parent drug, the impurity, and the deuterated standard.

Caption: Structural relationship showing the transition from Bumetanide to its Propyl Impurity, and the corresponding Deuterated Internal Standard.

Synthesis Logic & Causality

Understanding the synthesis helps in troubleshooting stability and impurities within the standard itself. The preparation typically follows a nucleophilic aromatic substitution pathway, modified to incorporate the isotope label.

Synthetic Pathway

-

Precursor Selection: The synthesis likely begins with Phenol-d5 to introduce the stable isotope label early in the core scaffold.

-

Scaffold Construction: Phenol-d5 is reacted with a nitro-sulfamoyl-benzoic acid derivative (e.g., 4-chloro-3-nitro-5-sulfamoylbenzoic acid) to form the ether linkage.

-

Side Chain Introduction: The nitro group is reduced to an amine, or directly displaced (depending on the specific leaving group chemistry), and then reacted with Propylamine (instead of Butylamine used for Bumetanide).

-

Critical Control Point: The use of high-purity propylamine is essential to prevent the formation of "Bumetanide-d5" (butyl analog) which would interfere with the assay.

-

Analytical Application: LC-MS/MS Protocol

This section details the methodology for using N-Desbutyl-N-propyl Bumetanide-d5 to quantify impurities. The primary advantage of this SIL-IS is its ability to co-elute with the target impurity, correcting for matrix effects (ion suppression/enhancement) in complex matrices like plasma or urine.[1][2]

Experimental Workflow

-

Stock Preparation: Dissolve 1 mg of N-Desbutyl-N-propyl Bumetanide-d5 in 1 mL DMSO (1 mg/mL). Store at -20°C.

-

Working Solution: Dilute stock in Methanol/Water (50:50) to 1 µg/mL.

-

Sample Spiking: Add fixed volume of Working Solution to all samples (Blanks, Standards, QCs, Unknowns).

-

Extraction: Protein Precipitation (PPT) using Acetonitrile or Liquid-Liquid Extraction (LLE) with Ethyl Acetate (acidified).

LC-MS/MS Conditions (Recommended)

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Negative Mode (Acidic analytes often ionize well in Neg mode, though Positive mode is also common for sulfonamides). Note: Verify mode based on instrument sensitivity.

MRM Transitions (Mass Spectrometry)

To establish the method, perform a Product Ion Scan. Theoretical transitions are derived below:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| Impurity 1 (Propyl) | 349.1 [M-H]⁻ | ~269.0 | Loss of SO₂NH₂ or Propyl group |

| IS (Propyl-d5) | 354.1 [M-H]⁻ | ~274.0 | Shift of +5 Da retained in fragment |

Note: In Positive Mode [M+H]+, Precursors would be 351.1 (Impurity) and 356.1 (IS).

Bioanalytical Workflow Diagram

Caption: Step-by-step bioanalytical workflow for impurity quantification using the deuterated internal standard.

Handling, Stability, and Troubleshooting

Storage Protocols

-

Lyophilized Powder: Stable for >2 years at -20°C. Protect from light.

-

Solution State: DMSO stocks are stable for ~6 months at -20°C. Aqueous dilutions should be prepared fresh or used within 24 hours to prevent hydrolysis of the sulfonamide group.

Common Issues & Solutions

-

Signal Contribution (Crosstalk): If the IS signal appears in the analyte channel, check for isotopic purity. If the d5 standard contains >0.5% d0 (unlabeled), it will bias the impurity quantification high.

-

Action: Run a "Blanks + IS only" sample. If analyte peak is detected, the IS is impure or concentration is too high.

-

-

Retention Time Shift: Deuterated standards usually co-elute perfectly. If a shift >0.05 min is observed, it may indicate a "Deuterium Isotope Effect" (rare in HPLC, more common in UPLC) or that the "Impurity" peak is actually a different isomer.

References

-

United States Pharmacopeia (USP). (2018).[3] Bumetanide Tablets Monograph - Revision Bulletin. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Desbutyl-N-propyl Bumetanide-d5 | CAS 1346601-70-4.[4][5][6][7] Retrieved from [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards in Bioanalysis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. uspnf.com [uspnf.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. N-Desbutyl-N-propyl BuMetanide-d5 | 1346601-70-4 [m.chemicalbook.com]

Navigating the Analytical Landscape of N-Desbutyl-N-propyl Bumetanide-d5: A Technical Guide for Researchers

In the intricate world of drug metabolism and pharmacokinetic (DMPK) studies, the precision of analytical methodologies is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalysis, ensuring the accuracy and reliability of quantitative data. This guide provides an in-depth technical overview of N-Desbutyl-N-propyl Bumetanide-d5, a crucial tool for researchers investigating the metabolic fate of the potent diuretic, Bumetanide. We will delve into the rationale behind its use, the critical parameters of its Certificate of Analysis, and detailed analytical protocols for its characterization and application.

The Scientific Imperative: Why N-Desbutyl-N-propyl Bumetanide-d5 is Essential

Bumetanide, a loop diuretic, undergoes extensive metabolism in the body, primarily through oxidation of its N-butyl side chain.[1][2][3][4] This metabolic pathway leads to the formation of various metabolites, including N-desbutyl bumetanide. The subsequent N-propylation of this metabolite results in N-Desbutyl-N-propyl Bumetanide. To accurately quantify these metabolites in complex biological matrices such as plasma and urine, a reliable internal standard is indispensable.

N-Desbutyl-N-propyl Bumetanide-d5, with five deuterium atoms incorporated into its structure, serves as an ideal internal standard for mass spectrometry-based assays.[5][6] The deuterium labeling renders it chemically identical to its unlabeled counterpart, ensuring it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer.[7][8] However, its increased mass allows for clear differentiation from the endogenous analyte, enabling precise and accurate quantification through isotope dilution mass spectrometry.[5]

Deconstructing the Certificate of Analysis: A Guarantee of Quality

A Certificate of Analysis (CoA) for N-Desbutyl-N-propyl Bumetanide-d5 is more than a mere formality; it is a comprehensive document that attests to the identity, purity, and quality of the standard. Researchers must meticulously scrutinize the CoA to ensure the integrity of their analytical results. While a specific CoA for this compound is typically provided by the supplier upon purchase, a representative CoA would include the following critical information:

Table 1: Key Parameters in a Certificate of Analysis for N-Desbutyl-N-propyl Bumetanide-d5

| Parameter | Typical Specification | Significance |

| Identity | Conforms to structure | Confirmed by techniques like ¹H-NMR and Mass Spectrometry, ensuring the correct molecule has been synthesized. |

| Purity (HPLC) | ≥98% | High chemical purity is essential to prevent interference from impurities in the analytical assay. |

| Isotopic Purity | ≥98% (d5) | A high degree of deuteration is crucial to minimize crosstalk between the analyte and internal standard mass channels. |

| Mass Spectrum | Conforms to expected m/z | Verifies the molecular weight and the incorporation of the deuterium labels. |

| Appearance | White to off-white solid | A basic physical characterization of the material. |

| Solubility | Soluble in Methanol, DMSO | Important information for the preparation of stock solutions. |

| Storage Conditions | 2-8°C, protected from light | Ensures the long-term stability of the standard. |

Analytical Methodologies: A Step-by-Step Approach

The quantification of N-Desbutyl-N-propyl Bumetanide in biological samples is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a detailed protocol that serves as a robust starting point for method development and validation, grounded in principles outlined by the FDA and EMA.[9][10][11][12][13]

Experimental Workflow: From Sample to Signal

The following diagram illustrates the typical workflow for the bioanalysis of N-Desbutyl-N-propyl Bumetanide using a deuterated internal standard.

Caption: Bioanalytical workflow for N-Desbutyl-N-propyl Bumetanide.

Protocol 1: Sample Preparation (Protein Precipitation)

-

Sample Thawing: Thaw biological samples (e.g., plasma) on ice to maintain stability.

-

Internal Standard Spiking: To a 100 µL aliquot of the sample, add 10 µL of N-Desbutyl-N-propyl Bumetanide-d5 working solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Table 2: Illustrative LC-MS/MS Parameters

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of analyte and potential interferences (e.g., 5-95% B over 5 minutes) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte: [M+H]⁺ > fragment ionsInternal Standard (d5): [M+H]⁺ > corresponding fragment ions |

Note: Specific MRM transitions need to be empirically determined for N-Desbutyl-N-propyl Bumetanide. For Bumetanide (parent drug), common transitions are m/z 365.1 → 240.1 and 365.1 → 184.1. For the d5-internal standard, the precursor ion would be at m/z 370.1, with corresponding fragment ions shifted by 5 Da.[5][6]

Logical Framework for Method Validation

Any developed bioanalytical method must undergo rigorous validation to ensure its reliability, following guidelines from regulatory bodies like the ICH, FDA, and EMA.[9][10][11][12][13]

Caption: Core pillars of bioanalytical method validation.

Conclusion

N-Desbutyl-N-propyl Bumetanide-d5 is an indispensable tool for researchers dedicated to unraveling the complexities of Bumetanide metabolism. A thorough understanding of its properties, as detailed in a comprehensive Certificate of Analysis, and the application of robust, validated analytical methods are fundamental to generating high-quality, reliable data. This guide provides a foundational framework to empower researchers in their pursuit of scientific excellence in the field of drug development and bioanalysis.

References

-

Li, Y., Cleary, R., Kellogg, M., Soul, J. S., Berry, G. T., & Jensen, F. E. (2011). Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue. Journal of Chromatography B, 879(13-14), 998–1002. [Link]

-

Al-Tannak, N. F., Hemdan, A., & Al-Khashan, K. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4), e5829. [Link]

-

Halladay, S. C., Sipes, I. G., & Carter, D. E. (1977). Metabolism of bumetanide. Clinical Pharmacology & Therapeutics, 22(2), 179–187. [Link]

-

Dinesh, S. P., Sharma, N., Patel, M. C., Patel, B. N., Shrivastav, P. S., & Sanyal, M. (2012). Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of bumetanide in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 66, 365-370. [Link]

-

Shimadzu. (n.d.). Determination of Nitroso Bumetanide in Bumetanide by LCMS-8045RX. [Link]

-

Healio. (2025, August 20). Bumetanide: Uses, Side Effects & Dosage. [Link]

- Google Patents. (n.d.). Bumetanide analogs, compositions and methods of use.

- Google Patents. (n.d.). A kind of synthetic method of bumetanide.

-

PrescriberPoint. (2026, July 15). Bumetanide (bumetanide) - Dosing, PA Forms & Info. [Link]

-

Halladay, S. C., Sipes, I. G., & Carter, D. E. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology and Therapeutics, 22(2), 179-87. [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

Wróblewski, K., Stachowicz, E., & Wujec, M. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis, 10(24), 2025–2028. [Link]

-

Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]

-

European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

Nature. (n.d.). Designing chemical systems for precision deuteration of medicinal building blocks. [Link]

-

Hill Laboratories. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Health Sciences Authority. (2025, October 21). Certificate of Analysis. [Link]

-

Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Journal of Pharmaceutical Sciences and Research, 17(6), 1234-1240. [Link]

-

Beilstein Journal of Organic Chemistry. (2024, September 6). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

-

Solarbio. (2026, February 5). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). [Link]

Sources

- 1. Evaluation of bumetanide as a matrix for prompt fragmentation matrix-assisted laser desorption/ionization and demonstration of prompt fragmentation/post-source decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to N-Desbutyl-N-propyl Bumetanide-d5: Principles and Applications in Quantitative Bioanalysis

Abstract

This technical guide provides a comprehensive overview of N-Desbutyl-N-propyl Bumetanide-d5, a stable isotope-labeled analogue of a bumetanide-related compound. We will explore the foundational pharmacology of bumetanide, its metabolic pathways, and the critical role of stable isotope-labeled internal standards in modern bioanalytical chemistry. The core of this document is dedicated to the principles of isotope dilution mass spectrometry and the practical application of N-Desbutyl-N-propyl Bumetanide-d5 as an internal standard for achieving accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies.

Introduction: The Clinical and Analytical Context of Bumetanide

Bumetanide is a potent loop diuretic used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2] Its mechanism of action involves the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[1][2] The drug is characterized by a rapid onset and short duration of action, with a plasma half-life of approximately 1 to 1.5 hours in humans.[3][4]

Metabolic Pathways of Bumetanide

The biotransformation of bumetanide is a key determinant of its pharmacokinetic profile. Metabolism in humans is primarily limited to the oxidation of the N-butyl side chain by hepatic enzymes.[3][5][6] This process generates several metabolites, including alcohol derivatives and the N-desbutyl metabolite (3-amino-4-phenoxy-5-sulfamoylbenzoic acid).[1][5] These metabolites, along with the unchanged parent drug, are excreted principally in the urine.[1][7] Understanding this metabolic profile is crucial for evaluating the drug's overall disposition and for identifying potential sources of variability in patient response.

Caption: Oxidative metabolism of Bumetanide's N-butyl side chain.

N-Desbutyl-N-propyl Bumetanide-d5: A Specialized Analytical Tool

N-Desbutyl-N-propyl Bumetanide is an analogue of the parent drug, where the N-butyl group has been replaced by an N-propyl group.[8][9] The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[10] This specific molecule, N-Desbutyl-N-propyl Bumetanide-d5, is designed for a singular, critical purpose: to serve as a high-fidelity internal standard (IS) in quantitative bioanalysis.

Physicochemical Properties

The properties of the non-labeled analogue and the deuterated version are presented below. The key difference is the molecular weight, which allows for differentiation by a mass spectrometer.

| Property | Value (N-Desbutyl-N-propyl Bumetanide) | Value (N-Desbutyl-N-propyl Bumetanide-d5) | Source(s) |

| Chemical Name | 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | 4-(phenoxy-d5)-3-(propylamino)-5-sulfamoylbenzoic acid | [8] |

| Molecular Formula | C₁₆H₁₈N₂O₅S | C₁₆H₁₃D₅N₂O₅S | [8] |

| Molecular Weight | 350.39 g/mol | ~355.42 g/mol | [8] |

| Primary Application | Analyte / Bumetanide Analogue | Internal Standard for LC-MS/MS | [9][10] |

The Rationale for Deuterium Labeling: The Gold Standard

In quantitative LC-MS/MS, variability can arise from multiple steps, including sample extraction, injection volume, and ionization efficiency within the mass spectrometer's source.[11] An ideal internal standard must behave identically to the analyte of interest (the compound being measured) through all of these steps to accurately compensate for this variability.[12][13]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the undisputed gold standard for this purpose.[11][12][14] Their power lies in a simple principle:

-

Near-Identical Physicochemical Properties: Replacing hydrogen with deuterium results in a negligible change to the molecule's polarity, solubility, and chromatographic retention time.[15] This ensures that the SIL-IS and the analyte co-elute from the liquid chromatography (LC) column, experiencing the same matrix effects (ion suppression or enhancement) at the same time.[15][16]

-

Mass Differentiation: Despite their chemical similarity, the mass difference allows the tandem mass spectrometer (MS/MS) to detect and quantify the analyte and the IS independently.[12]

-

Accurate Ratio-Based Quantification: By adding a known amount of the SIL-IS to every sample, standard, and quality control (QC) at the beginning of the workflow, any loss or variation during processing affects both the analyte and the IS proportionally. The final measurement relies on the ratio of the analyte's MS signal to the IS's MS signal, which remains constant and provides a highly accurate and precise result.[12][13]

This approach is recognized by regulatory bodies like the FDA and EMA as the preferred method for bioanalytical validation.[17][18]

Application in Bioanalysis: A Validated LC-MS/MS Workflow

The primary application for N-Desbutyl-N-propyl Bumetanide-d5 is as an internal standard for the quantification of its non-labeled analogue, N-Desbutyl-N-propyl Bumetanide, or other structurally similar compounds in biological matrices like plasma or urine.

Detailed Experimental Protocol

This section outlines a representative protocol for the quantification of a bumetanide analogue in human plasma.

3.1.1 Sample Preparation: Protein Precipitation

-

Objective: To remove proteins from the plasma sample, which can interfere with the analysis and damage the LC column.

-

Aliquot 100 µL of human plasma (from standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (e.g., 100 ng/mL N-Desbutyl-N-propyl Bumetanide-d5 in methanol). This step, known as "spiking," is critical and must be done at the very beginning.

-

Vortex briefly (approx. 10 seconds) to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant (the clear liquid) to a clean autosampler vial for LC-MS/MS analysis.

3.1.2 LC-MS/MS Instrumentation and Conditions

The following table summarizes typical parameters for a robust LC-MS/MS method.

| Parameter | Recommended Condition | Rationale |

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system | Provides the necessary separation and flow rate precision. |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | C18 chemistry offers excellent hydrophobic retention for moderately polar analytes like bumetanide analogues. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive-ion electrospray ionization (ESI). |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic phase used to elute the analyte from the C18 column. |

| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing speed and efficiency. |

| Injection Volume | 5 µL | A small volume to minimize potential matrix effects. |

| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and selectivity using Multiple Reaction Monitoring (MRM). |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Bumetanide and its analogues contain amine groups that are readily protonated. |

3.1.3 Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM)

MRM is a highly selective technique where the first quadrupole (Q1) is set to isolate the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor a specific, characteristic fragment ion. This two-stage mass filtering provides exceptional specificity.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Analyte (N-Desbutyl-N-propyl Bumetanide) | m/z 351.4 | m/z 274.1 | 25 |

| Internal Standard (N-Desbutyl-N-propyl Bumetanide-d5) | m/z 356.4 | m/z 279.1 | 25 |

| (Note: These m/z values are theoretical and must be optimized experimentally on the specific instrument used.) |

Experimental Workflow Diagram

Caption: A standard bioanalytical workflow using a SIL internal standard.

Conclusion: Ensuring Data Integrity in Drug Development

N-Desbutyl-N-propyl Bumetanide-d5 represents a highly specialized tool designed to ensure the highest levels of accuracy and precision in the quantitative analysis of its corresponding non-labeled analogue.[12][14] By leveraging the principles of stable isotope dilution and the selectivity of LC-MS/MS, researchers can generate robust and reliable data that is defensible to regulatory agencies.[17][18] The use of such a well-characterized internal standard is not merely a technical choice but a fundamental component of ensuring data integrity in pharmacokinetic, toxicokinetic, and clinical studies, ultimately supporting confident decision-making throughout the drug development lifecycle.[12][19]

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Google Scholar.

- Introduction to deuterated internal standards in mass spectrometry. BenchChem.

-

Bumetanide Monograph for Professionals. Drugs.com. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Ottochem. [Link]

-

Metabolism of bumetanide. PubMed. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]

-

Metabolism of the diuretic bumetanide in healthy subjects and patients with renal impairment. PubMed. [Link]

-

Guideline on bioanalytical method validation. European Medicines Agency. [Link]

-

The pharmacokinetics and pharmacodynamics of bumetanide in normal subjects. PubMed. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

-

Pharmacokinetics of bumetanide following intravenous, intramuscular, and oral administrations to normal subjects. PubMed. [Link]

-

BUMEX® - Brand of bumetanide TABLETS. accessdata.fda.gov. [Link]

-

Mechanism of Action of Bumetanide. Pharmacy Freak. [Link]

-

Pharmacokinetics and pharmacodynamics of bumetanide after intravenous and oral administration to spontaneously hypertensive rats and DOCA-salt induced hypertensive rats. PubMed. [Link]

-

The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC. [Link]

-

Metabolism of Bumetanide. Semantic Scholar. [Link]

-

Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]

-

Bumetanide. Wikipedia. [Link]

-

Bumetanide Propyl Analogue. Allmpus. [Link]

-

Desbutyl Bumetanide-d5. PubChem. [Link]

-

Bumetanide-D5. Acanthus Research. [Link]

-

Bumetanide Desbutyl. Acanthus Research. [Link]

-

BUMEX® bumetanide tablets, for oral use. accessdata.fda.gov. [Link]

-

Desbutyl Bumetanide-d5. Pharmaffiliates. [Link]

-

Diuretic effect and metabolism of bumetanide in man. PubMed. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Diuretic effect and metabolism of bumetanide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. allmpus.com [allmpus.com]

- 9. N-Desbutyl-N-propyl BuMetanide | 28395-28-0 [chemicalbook.com]

- 10. Bumetanide-d5 | CAS 1216739-35-3 | Cayman Chemical | Biomol.com [biomol.com]

- 11. biopharmaservices.com [biopharmaservices.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. resolvemass.ca [resolvemass.ca]

- 16. texilajournal.com [texilajournal.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. fda.gov [fda.gov]

- 19. scispace.com [scispace.com]

The Metabolism of Bumetanide: A Technical Guide to its Biotransformation and the Formation of the N-Desbutyl-N-propyl Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumetanide, a potent loop diuretic, undergoes extensive metabolism primarily in the liver. This guide provides an in-depth exploration of the metabolic pathways of bumetanide, with a particular focus on the formation of its metabolites, including the N-desbutyl and the N-desbutyl-N-propyl derivatives. We will delve into the enzymatic processes governing its biotransformation, the analytical methodologies for metabolite identification, and the significance of these metabolites in the context of the drug's efficacy and safety profile.

Introduction to Bumetanide: A Potent Diuretic

Bumetanide is a loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2] Its primary mechanism of action involves the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[1] Bumetanide is characterized by its rapid onset and short duration of action.[1] The diuretic effect of bumetanide is dose-dependent and it is approximately 40 times more potent than furosemide on a weight basis.[1]

Pharmacokinetics of Bumetanide: A Brief Overview

Bumetanide is rapidly and almost completely absorbed after oral administration, with a bioavailability of 80-95%.[1] It is highly bound to plasma proteins (94-96%).[3] The elimination half-life of bumetanide is approximately 1 to 1.5 hours in healthy adults.[3] The drug is primarily cleared from the body through hepatic metabolism and renal excretion.[3][4] About 81% of an administered dose is excreted in the urine, with 45% of that being the unchanged drug.[3]

The Metabolic Landscape of Bumetanide

The biotransformation of bumetanide is a critical determinant of its pharmacokinetic profile and overall therapeutic effect. Metabolism primarily occurs in the liver and involves oxidation of the N-butyl side chain.[3][5][6] This process is mediated by the mixed-function oxygenase system, suggesting the involvement of cytochrome P450 (CYP) enzymes.[5][6] Induction of these drug-metabolizing enzymes could potentially lead to increased biotransformation of bumetanide and a subsequent decrease in its diuretic activity.[5][6]

The major metabolic pathways of bumetanide lead to the formation of several metabolites. These include alcohol derivatives, with the major urinary metabolite being the 3'-alcohol derivative and the major biliary metabolite being the 2'-alcohol derivative.[5] Other minor metabolites that have been identified include the 4'-alcohol, N-desbutyl, and 3'-acid derivatives.[5] These metabolites are often present in urine and bile as glucuronide conjugates.[5]

The following diagram illustrates the primary metabolic pathways of bumetanide:

Caption: Primary metabolic pathways of bumetanide.

The N-Desbutyl and N-Desbutyl-N-propyl Metabolites: Formation and Significance

N-Desbutyl Bumetanide: A Product of N-Dealkylation

N-desbutyl bumetanide is a known minor metabolite of bumetanide formed through N-dealkylation of the parent drug.[5] N-dealkylation is a common metabolic reaction for drugs containing secondary and tertiary amines and is often catalyzed by cytochrome P450 enzymes.[7][8] This process involves the removal of the N-butyl group from the bumetanide molecule. While the diuretic activity of this specific metabolite has not been extensively reported, metabolites of bumetanide are generally considered to be inactive.[5]

N-Desbutyl-N-propyl Bumetanide: An Analogue and Potential Impurity

N-Desbutyl-N-propyl bumetanide is a known analogue and a potential impurity of bumetanide.[9][10] It is available as a chemical reference standard, which is crucial for the accurate identification and quantification of impurities in pharmaceutical formulations of bumetanide.[9][11]

The in-vivo formation of N-desbutyl-N-propyl bumetanide is not well-documented in the scientific literature. It is plausible that it could be formed in a two-step metabolic process: initial N-dealkylation to N-desbutyl bumetanide, followed by N-propylation. However, the enzymatic machinery for such an N-propylation reaction in human drug metabolism is not a common pathway. A more likely scenario is that N-desbutyl-N-propyl bumetanide is a process-related impurity formed during the synthesis of bumetanide.

A documented synthesis route for N-desbutyl-N-propyl bumetanide involves the hydrolysis of ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate with sodium hydroxide.[1]

The following diagram outlines a potential pathway for the formation of N-desbutyl-N-propyl bumetanide, highlighting both the metabolic and synthetic routes.

Caption: Potential formation pathways of N-desbutyl-N-propyl bumetanide.

Analytical Methodologies for Bumetanide and its Metabolites

The detection and quantification of bumetanide and its metabolites in biological matrices and pharmaceutical preparations are essential for pharmacokinetic studies, clinical monitoring, and quality control. A variety of analytical techniques have been employed for this purpose.

Table 1: Analytical Methods for the Determination of Bumetanide and its Metabolites

| Analytical Technique | Matrix | Remarks | Reference |

| High-Performance Liquid Chromatography (HPLC) with UV detection | Pharmaceutical preparations, Biological samples | A widely used and robust method for quantification. | [12] |

| HPLC with Fluorescence Detection | Human urine | Offers high sensitivity for detecting low concentrations. | [13][14] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Human urine | Provides high specificity and is used for confirmation. | [13] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Biological samples | A highly sensitive and specific method for metabolite identification and quantification. | [12] |

Experimental Protocols

Sample Preparation for HPLC Analysis of Bumetanide in Urine

This protocol provides a general outline for the extraction of bumetanide from urine samples prior to HPLC analysis.

-

Sample Collection: Collect a timed urine sample from the subject.

-

pH Adjustment: Adjust the pH of a 5 mL aliquot of urine to 4.5 with 1 M hydrochloric acid.

-

Extraction: Add 10 mL of an organic solvent (e.g., a mixture of diethyl ether and dichloromethane) to the urine sample.

-

Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase.

-

Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.

Synthesis of N-Desbutyl-N-propyl Bumetanide

The following is a summary of a reported synthesis method for N-desbutyl-N-propyl bumetanide.[1]

-

Dissolution: Dissolve 1 g of ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate in 15 mL of 1N sodium hydroxide.

-

Heating: Heat the mixture on a steam bath for 1 hour.

-

Cooling and Precipitation: After cooling, precipitate the 4-phenoxy-3-n-propylamino-5-sulphamyl-benzoic acid by adding 4N hydrochloric acid until the pH reaches 2.5.

-

Isolation: The resulting precipitate is the N-desbutyl-N-propyl bumetanide.

Conclusion

The metabolism of bumetanide is a complex process dominated by the oxidation of its N-butyl side chain, leading to the formation of various metabolites. The N-desbutyl metabolite is a minor product of N-dealkylation. The N-desbutyl-N-propyl derivative is a known analogue and potential impurity of bumetanide, with its in vivo formation being less certain than its role as a synthetic by-product. A thorough understanding of bumetanide's metabolic fate and the characterization of its metabolites and impurities are crucial for ensuring the safety and efficacy of this important diuretic agent. Continued research utilizing advanced analytical techniques will further elucidate the nuances of its biotransformation and the pharmacological relevance of its metabolites.

References

-

Drugs.com. (2025, July 10). Bumetanide Monograph for Professionals. Retrieved from [Link]

- Grosa, G., Del Grosso, E., & Paoletti, G. (1984). In vitro Metabolism of Bumetanide. Pharmaceutical Research, 1(6), 274-276.

-

Pharmacology of Bumetanide (Bumex) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube. Retrieved from [Link]

- Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 524-529.

-

Semantic Scholar. (n.d.). Metabolism of Bumetanide. Retrieved from [Link]

- Flouvat, B., Le-Dinh, T., & Abriol, C. (1980). Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic. Clinical and experimental hypertension. Part A, Theory and practice, 2(4), 657-670.

-

Medicine.com. (2020, February 9). Bumetanide: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]

-

Acta Scientific. (2020, January 23). A Review of Different Analytical Techniques: Bumetanide. Retrieved from [Link]

- O'Donnell, J. P., & O'Grady, S. M. (2016). In vitro bidirectional permeability studies identify pharmacokinetic limitations of NKCC1 inhibitor bumetanide. European journal of pharmacology, 773, 58-66.

-

Pharmacy Freak. (2025, November 25). Mechanism of Action of Bumetanide. Retrieved from [Link]

- Campíns-Falcó, P., Herráez-Hernández, R., & Sevillano-Cabeza, A. (2000). Quantitative determination of the loop diuretic bumetanide in urine and pharmaceuticals by high-performance liquid chromatography with amperometric detection.

- Campíns-Falcó, P., Herráez-Hernández, R., & Sevillano-Cabeza, A. (1990). Analysis of bumetanide in human urine by high-performance liquid chromatography with fluorescence detection and gas chromatography/mass spectrometry. Journal of analytical toxicology, 14(2), 123-126.

-

Oxford Academic. (1990). Analysis of Bumetanide in Human Urine by High-Performance Liquid Chromatography with Fluorescence Detection and Gas Chromatographyl/Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

-

Accessdata.fda.gov. (n.d.). BUMEX® - Brand of bumetanide TABLETS. Retrieved from [Link]

- Brater, D. C. (1991). Clinical pharmacology of loop diuretics. Drugs, 41 Suppl 3, 14-22.

-

SynThink. (n.d.). N-Desbutyl-N-propyl Bumetanide | 28395-28-0. Retrieved from [Link]

-

Allmpus. (n.d.). Bumetanide Propyl Analogue. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Bumetanide-impurities. Retrieved from [Link]

-

Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

-

DynaMed. (2023, May 22). Cytochrome P450 Drug Metabolism. Retrieved from [Link]

-

FDA. (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. Retrieved from [Link]

-

Peertechz Publications. (n.d.). Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. Retrieved from [Link]

Sources

- 1. N-Desbutyl-N-propyl BuMetanide synthesis - chemicalbook [chemicalbook.com]

- 2. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bumetanide (bumetanide) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]

- 4. Diuretic effect and metabolism of bumetanide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of bumetanide (Journal Article) | OSTI.GOV [osti.gov]

- 7. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The molecular basis of CYP2D6-mediated N-dealkylation: balance between metabolic clearance routes and enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. allmpus.com [allmpus.com]

- 10. N-Desbutyl-N-propyl BuMetanide | 28395-28-0 [chemicalbook.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. youtube.com [youtube.com]

- 13. A novel prodrug-based strategy to increase effects of bumetanide in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Desbutyl-N-propyl Bumetanide-d5: Synthesis, Analysis, and Application in Modern Drug Development

This guide provides a comprehensive technical overview of N-Desbutyl-N-propyl Bumetanide-d5, a deuterated analog of a bumetanide metabolite. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of this stable isotope-labeled compound, from its synthesis and analytical characterization to its critical role in pharmacokinetic studies.

Introduction: The Significance of Stable Isotope Labeling in Pharmaceutical Research

In the landscape of modern drug discovery and development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Stable isotope labeling, particularly with deuterium (²H or D), has emerged as a gold standard for elucidating these complex processes. The introduction of deuterium into a drug molecule or its metabolite creates a chemically identical analog with a higher mass. This subtle yet significant modification allows for precise and accurate quantification in biological matrices using mass spectrometry, without the safety concerns associated with radioisotopes.

N-Desbutyl-N-propyl Bumetanide-d5 is a prime example of such a tool. As a deuterated version of a metabolite of the potent loop diuretic bumetanide, it serves as an invaluable internal standard in bioanalytical assays. Its use mitigates matrix effects and enhances the robustness of liquid chromatography-mass spectrometry (LC-MS) methods, leading to more reliable pharmacokinetic data.

Core Compound Specifications

A foundational understanding of N-Desbutyl-N-propyl Bumetanide-d5 begins with its fundamental properties.

| Property | Value |

| CAS Number | 1346601-70-4 |

| Molecular Formula | C₁₆H₁₃D₅N₂O₅S |

| Molecular Weight | 355.42 g/mol |

| Chemical Name | 4-phenoxy-3-(propylamino-d5)-5-sulfamoylbenzoic acid |

| Synonyms | N-Desbutyl-N-propyl Bumetanide-d5 |

The Metabolic Context: Bumetanide and its N-Alkylated Metabolites

Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a potent diuretic primarily used to treat edema associated with heart, kidney, or liver disease.[1][2] Its metabolism in humans and various animal species predominantly involves the oxidation of the N-butyl side chain.[3][4] This metabolic pathway leads to the formation of several N-dealkylated and N-hydroxylated metabolites.

The presence of N-alkylated analogs, such as N-Desbutyl-N-propyl Bumetanide, as impurities or metabolites underscores the importance of specific and sensitive analytical methods to characterize the complete metabolic profile of bumetanide. The deuterated form, N-Desbutyl-N-propyl Bumetanide-d5, is therefore a critical tool for accurately quantifying its non-deuterated counterpart in complex biological samples.

Synthesis of N-Desbutyl-N-propyl Bumetanide-d5: A Proposed Pathway

A plausible synthetic approach for the deuterated analog would involve the use of a deuterated propylating agent.

Proposed Synthetic Workflow

Sources

Technical Guide: Isotopic Purity Assessment of N-Desbutyl-N-propyl Bumetanide-d5

Executive Summary

In the high-stakes environment of pharmaceutical impurity profiling, the integrity of your Internal Standard (IS) is the bedrock of quantitation. N-Desbutyl-N-propyl Bumetanide-d5 (C₁₆H₁₃D₅N₂O₅S) is the stable isotope-labeled analog used to quantify the "Propyl Analog" impurity in Bumetanide drug substances.

The critical quality attribute (CQA) for this reagent is not merely chemical purity (>98%), but Isotopic Purity (typically >99 atom % D). Insufficient isotopic purity results in a "contribution effect"—where the IS signal bleeds into the analyte channel (d0)—leading to false positives in impurity assays. This guide details the technical rationale, mathematical impact, and validation protocols to ensure your d5-standard meets FDA M10 and ICH M10 requirements.

Chemical Context & The Isotope Effect[1][2]

To control the quality of Bumetanide, we must monitor its degradation products and synthetic byproducts. One such impurity is N-Desbutyl-N-propyl Bumetanide (CAS 28395-28-0), where the butyl chain of the parent drug is replaced by a propyl chain.[1]

Structural Logic

-

Analyte (d0): 3-(propylamino)-4-phenoxy-5-sulfamoylbenzoic acid.

-

Internal Standard (d5): The deuterated analog.

-

Labeling Strategy: The 5 deuterium atoms are typically located on the phenoxy ring . This skeletal labeling is preferred over labile positions (like the sulfonamide or carboxylic acid protons) to prevent deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases.

-

The "M+5" Shift

Mass spectrometry relies on mass resolution. The d0 analyte appears at mass

-

Goal: Complete spectral separation.

-

Risk: If the d5 standard contains significant amounts of d0, d1, or d2 isotopologues (due to incomplete synthesis), these will register as analyte in the detector, artificially inflating the calculated impurity levels.

The Mathematics of Interference (Cross-Talk)

The FDA Bioanalytical Method Validation Guidance emphasizes evaluating "IS interference." This is not just about selectivity against the matrix; it is about the IS interfering with the analyte.

The Contribution Equation

In an LC-MS/MS assay (e.g., MRM mode), we monitor two transitions:

-

Analyte Channel: Precursor

Fragment -

IS Channel: Precursor

Fragment

If the Isotopic Purity of the IS is only 95%, it implies that 5% of the standard molecules might be d0 (or d1/d2/d3/d4). The d0 fraction of the IS will transition in the Analyte Channel .

Since the IS is often added at a concentration significantly higher than the Lower Limit of Quantitation (LLOQ) of the impurity, even a 0.5% d0 contribution can cause the assay to fail the LLOQ accuracy test.

Analytical Protocol: Determination of Isotopic Purity

Do not rely solely on the Certificate of Analysis (CoA) from the vendor. Isotopic distributions can vary by batch. Perform this self-validating protocol using High-Resolution Mass Spectrometry (HRMS) or a well-tuned Triple Quadrupole.

Workflow Visualization

Figure 1: Workflow for verifying isotopic purity prior to method validation.

Step-by-Step Methodology

Step 1: Instrument Tuning

-

Mode: Negative Ion Mode (ESI-). Sulfamoylbenzoic acids ionize strongly in negative mode.

-

Resolution: Set Q1 resolution to "Unit" or "High" (0.7 FWHM or better) to distinguish individual isotopes.

Step 2: Data Acquisition

-

Inject the N-Desbutyl-N-propyl Bumetanide-d5 standard (approx. 100 ng/mL).

-

Acquire a Full Scan spectrum across the relevant mass range (e.g., m/z 340 to 365). Note: The nominal mass of the d0 anion is approx. 349. The d5 anion is approx. 354.

Step 3: Peak Cluster Analysis Analyze the intensity of the following peaks:

-

I(d5): Intensity at m/z 354 (Target IS).

-

I(d0): Intensity at m/z 349 (Unlabeled impurity).

-

I(d-1 to d-4): Intensities of incompletely labeled species (350–353).

Step 4: Calculation Calculate the % contribution of the unlabeled species (d0) relative to the labeled species (d5):

Acceptance Criteria:

-

For Trace Impurity Assays: d0 Contribution < 0.1% is recommended.

-

If d0 > 0.5%, the IS is unsuitable for low-level impurity quantification (LLOQ will be compromised).

Experimental Data Summary

The following table illustrates the impact of isotopic purity on assay performance.

| Parameter | High Purity IS (Recommended) | Low Purity IS (Risky) |

| Isotopic Enrichment | > 99.5 atom % D | < 98 atom % D |

| d0 Content (Unlabeled) | < 0.05% | ~ 1.0% |

| IS Concentration Used | 500 ng/mL | 500 ng/mL |

| False Signal (d0) | ~ 0.25 ng/mL equivalent | ~ 5.0 ng/mL equivalent |

| Impact on LLOQ | Negligible | Catastrophic (Background > LLOQ) |

| Regulatory Risk | Low (Compliant) | High (Data Integrity Failure) |

Logic of Interference Pathways

It is vital to understand that interference is bidirectional. While we focus on the IS interfering with the analyte, high concentrations of the analyte can also interfere with the IS (though less common with d5).

Figure 2: Bidirectional interference pathways. The red path represents the critical risk caused by poor isotopic purity.

Handling and Stability

-

D/H Exchange: If the d5 label is on the phenoxy ring, it is generally stable. However, avoid storing the stock solution in highly acidic or basic protic solvents (e.g., unbuffered water/methanol mixtures) for extended periods (months) at room temperature.

-

Storage: Store neat powder at -20°C. Store working solutions (in MeOH or MeCN) at 4°C, protected from light (sulfonamides can be light-sensitive).

References

-

FDA. Bioanalytical Method Validation Guidance for Industry.[2] U.S. Food and Drug Administration.[2][3] (2018).[4][5] Link

-

ICH. M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. (2022). Link

-

Wang, S., et al. Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. (2014). Link

-

USP. Bumetanide Related Compound B (Reference Standard). United States Pharmacopeia. Link(Contextual reference for Bumetanide impurity structures).

Sources

Navigating the Isotopic Landscape: A Technical Guide to Deuterated Bumetanide Analogs for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmacokinetic and metabolic studies, the precision of analytical methods is paramount. Stable isotope-labeled internal standards are the cornerstone of quantitative bioanalysis, offering unparalleled accuracy and reliability. This guide provides an in-depth technical overview of deuterated bumetanide analogs, specifically focusing on commercially available standards used in the analysis of the potent loop diuretic, bumetanide, and its metabolites. While the specific entity "N-Desbutyl-N-propyl Bumetanide-d5" does not appear to be a standard commercially available product, this guide will focus on the readily accessible and highly relevant deuterated standards: Bumetanide-d5 and Desbutyl Bumetanide-d5 .

Understanding the Landscape: Bumetanide and its Deuterated Analogs

Bumetanide is a potent loop diuretic used to treat edema associated with congestive heart failure, and liver and kidney disease.[1][2][3] Its mechanism of action involves the inhibition of the Na-K-2Cl cotransporter (NKCC1).[1][2][3] To accurately quantify bumetanide and its metabolites in biological matrices, researchers rely on stable isotope-labeled internal standards for mass spectrometry-based assays.

The "-d5" designation indicates the presence of five deuterium atoms, which replace five hydrogen atoms in the molecule. This mass shift allows for clear differentiation between the analyte and the internal standard in a mass spectrometer, without significantly altering the chemical and physical properties of the molecule.

Commercially Available Deuterated Standards

Our investigation indicates that the primary commercially available deuterated standards for bumetanide analysis are:

-

Bumetanide-d5 : The deuterated version of the parent drug.

-

Desbutyl Bumetanide-d5 : The deuterated version of a major metabolite of bumetanide.

Supplier and Pricing Overview

A critical first step for any research endeavor is sourcing the necessary reagents. The following table summarizes the key suppliers and available pricing information for the relevant deuterated bumetanide analogs. Please note that prices are subject to change and may vary based on the vendor, purity, and quantity.

| Compound | Supplier(s) | CAS Number | Molecular Formula | Indicative Pricing (USD) |

| Bumetanide-d5 | Cayman Chemical, LGC Standards, Santa Cruz Biotechnology | 1216739-35-3 | C₁₇H₁₅D₅N₂O₅S | 1 mg: ~$290 - $310 |

| 500 µg: ~$163 | ||||

| Desbutyl Bumetanide-d5 | VIVAN Life Sciences, Pharmaffiliates | 1072125-54-2 | C₁₃H₇D₅N₂O₅S | Contact for pricing |

| N-Desbutyl-N-propyl Bumetanide | Allmpus | 28395-28-0 | C₁₆H₁₈N₂O₅S | Contact for pricing |

| (Bumetanide Propyl Analogue) | ||||

| Desbutyl Bumetanide | Santa Cruz Biotechnology, Toronto Research Chemicals, Acanthus Research | 28328-54-3 | C₁₃H₁₂N₂O₅S | 10 mg: ~$214 |

| 100 mg: ~$1630 |

Technical Specifications and Physicochemical Properties

A thorough understanding of the technical specifications of these standards is crucial for their proper handling, storage, and application.

| Property | Bumetanide-d5 | Desbutyl Bumetanide-d5 |

| Molecular Weight | 369.4 g/mol [1][4] | 313.34 g/mol [5][6] |

| Purity | >99% deuterated forms (d1-d5)[1] | Information available from supplier upon request. |

| Appearance | Solid[1] | Not specified, likely a solid. |

| Solubility | DMF: ~33 mg/ml, DMSO: ~25 mg/ml, Ethanol: ~14 mg/ml[1] | Information available from supplier upon request. |

| Storage | -20°C[2] | 2-8°C (Refrigerator)[6] |

Application in Research: A Methodological Overview

Bumetanide-d5 and Desbutyl Bumetanide-d5 are primarily intended for use as internal standards for the quantification of bumetanide and its desbutyl metabolite, respectively, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][7]

General Workflow for Quantitative Bioanalysis

The following diagram illustrates a typical workflow for the use of deuterated internal standards in a quantitative bioanalysis study.

Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.

Step-by-Step Protocol for Stock Solution Preparation

Proper preparation of stock solutions is critical for accurate quantification.

-

Equilibration: Allow the vial containing the deuterated standard to warm to room temperature before opening to prevent condensation.

-

Solvent Selection: Choose an appropriate solvent based on the solubility data. For Bumetanide-d5, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are suitable choices.[1]

-

Dissolution: Add a precise volume of the chosen solvent to the vial to achieve a known concentration (e.g., 1 mg/mL).

-

Vortexing/Sonication: Gently vortex or sonicate the solution to ensure complete dissolution.

-

Storage: Store the stock solution at -20°C in a tightly sealed vial. For aqueous solutions, it is recommended not to store for more than one day.[2]

The Rationale Behind Experimental Choices

The selection of a deuterated internal standard is a critical decision in assay development. The ideal internal standard should co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer. The mass difference between the analyte and the deuterated standard ensures that they can be distinguished by the detector, allowing for accurate ratiometric quantification. This approach effectively compensates for variations in sample preparation, injection volume, and matrix effects.

Self-Validating Systems: Ensuring Data Integrity

The use of a stable isotope-labeled internal standard is inherently a self-validating system. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus the ratio of analyte to internal standard remains constant. This ensures the robustness and reliability of the analytical method.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling deuterated bumetanide analogs.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation, ingestion, or contact with skin and eyes.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

While the specifically named "N-Desbutyl-N-propyl Bumetanide-d5" does not appear to be a readily available commercial product, researchers have access to high-quality deuterated standards in the form of Bumetanide-d5 and Desbutyl Bumetanide-d5 . These internal standards are indispensable tools for the accurate and precise quantification of bumetanide and its primary metabolite in complex biological matrices. This guide provides a foundational understanding of their sourcing, technical specifications, and application, empowering researchers to conduct robust and reliable pharmacokinetic and metabolic studies.

References

-

Desbutyl Bumetanide-d5 | C13H12N2O5S | CID 46781118 - PubChem . (n.d.). Retrieved February 21, 2026, from [Link]

-

1072125-54-2| Chemical Name : Desbutyl Bumetanide-d5 - Pharmaffiliates . (n.d.). Retrieved February 21, 2026, from [Link]

-

Bumetanide Propyl Analogue - Allmpus - Research and Development . (n.d.). Retrieved February 21, 2026, from [Link]

-

Desbutyl Bumetanide, TRC 10 mg | Buy Online | Toronto Research Chemicals . (n.d.). Retrieved February 21, 2026, from [Link]

Sources

- 1. Bumetanide-d5 | CAS 1216739-35-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Bumetanide-d5 | CAS 1216739-35-3 | LGC Standards [lgcstandards.com]

- 5. vivanls.com [vivanls.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. caymanchem.com [caymanchem.com]

Methodological & Application

Quantitative Bioanalysis of Bumetanide and its Metabolites in Human Urine by LC-MS/MS

Application Note & Protocol

Introduction:

Bumetanide is a potent loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1] Its therapeutic efficacy is governed by its pharmacokinetic profile, which includes extensive metabolism. Monitoring bumetanide and its metabolites in urine is crucial for a comprehensive understanding of its disposition, for clinical and forensic toxicology, and in the context of anti-doping control. This application note provides a detailed protocol for the quantitative bioanalysis of bumetanide and its primary metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity in complex biological matrices.[2]

Scientific Integrity and Methodological Rationale:

This protocol is designed to ensure the highest level of scientific integrity, adhering to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). The experimental choices are explained to provide a clear understanding of the underlying principles. The method is structured as a self-validating system, incorporating quality controls and referencing established guidelines for bioanalytical method validation.[3][4][5]

Part 1: Understanding Bumetanide Metabolism

A thorough understanding of the metabolic fate of bumetanide is fundamental to developing a robust bioanalytical method. In humans, bumetanide undergoes both Phase I and Phase II metabolism.

Phase I Metabolism: Oxidation

The primary route of Phase I metabolism involves the oxidation of the N-butyl side chain, leading to the formation of several alcohol derivatives.[6] The major urinary metabolite is the 3'-alcohol derivative, while the major biliary metabolite is the 2'-alcohol derivative. Minor metabolites, including the 4'-alcohol, N-desbutyl, and 3'-acid derivatives, have also been identified.[7]

Phase II Metabolism: Glucuronidation

Following oxidation, bumetanide and its hydroxylated metabolites are extensively conjugated with glucuronic acid to form more water-soluble glucuronides, which are then readily excreted in the urine.[7] Therefore, to accurately quantify the total amount of bumetanide and its metabolites, an enzymatic hydrolysis step to cleave these glucuronide conjugates is essential prior to extraction and analysis.

Caption: Metabolic pathway of bumetanide.

Part 2: Experimental Protocols

This section outlines the detailed, step-by-step methodologies for the quantitative analysis of bumetanide and its metabolites in urine.

Sample Preparation: A Critical Step for Accurate Quantification

The complex nature of urine necessitates a robust sample preparation strategy to remove interfering endogenous components and concentrate the analytes of interest. This protocol employs enzymatic hydrolysis followed by a choice of two well-established extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

2.1.1. Enzymatic Hydrolysis of Glucuronide Conjugates

Rationale: To measure the total concentration of bumetanide and its metabolites, the glucuronide conjugates must be cleaved to their free forms. Enzymatic hydrolysis using β-glucuronidase is a specific and gentle method for this purpose.[8][9] Recombinant or purified enzymes are preferred to minimize potential interference from other enzymes present in cruder preparations.[5]

Protocol:

-

Sample Preparation: Centrifuge urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Internal Standard Spiking: To a 1 mL aliquot of the urine supernatant, add an appropriate internal standard (e.g., a stable isotope-labeled bumetanide). This is crucial for correcting for variability in extraction efficiency and matrix effects.

-

pH Adjustment: Adjust the pH of the urine sample to approximately 5.0 using an acetate buffer. This is the optimal pH for most β-glucuronidase enzymes.[3]

-

Enzyme Addition: Add a sufficient activity of β-glucuronidase (e.g., from Helix pomatia or a recombinant source). The exact amount should be optimized based on the enzyme supplier's specifications.

-

Incubation: Incubate the samples at an elevated temperature, typically 37-55°C, for a period ranging from 30 minutes to overnight.[5] The optimal time and temperature should be determined during method development to ensure complete hydrolysis.

-

Reaction Termination: Stop the enzymatic reaction by adding a strong acid or by proceeding directly to the extraction step, which typically involves a significant change in pH and the addition of organic solvents.

Caption: Workflow for enzymatic hydrolysis of urine samples.

2.1.2. Extraction of Analytes: SPE vs. LLE

Rationale: Both SPE and LLE are effective for extracting bumetanide and its metabolites from the hydrolyzed urine matrix. The choice between them often depends on factors such as desired throughput, level of automation, and the specific characteristics of the analytes.

-

Solid-Phase Extraction (SPE): Offers higher selectivity, cleaner extracts, and is more amenable to automation.[10] Mixed-mode cation exchange SPE cartridges are particularly effective for extracting acidic drugs like bumetanide.

-

Liquid-Liquid Extraction (LLE): A classic and cost-effective technique. While it can be more labor-intensive and use larger volumes of organic solvents, it can provide excellent recovery for certain compounds.[11][12]

Protocol 2.1.2.A: Solid-Phase Extraction (SPE)

-

Column Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by equilibration with an appropriate buffer (e.g., phosphate buffer at a slightly acidic pH).

-

Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a water wash followed by a low-percentage organic solvent wash.

-

Elution: Elute the analytes of interest with a suitable organic solvent or a mixture of solvents (e.g., methanol with a small percentage of formic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2.1.2.B: Liquid-Liquid Extraction (LLE)

-

pH Adjustment: Adjust the pH of the hydrolyzed urine sample to an acidic pH (e.g., pH 3-4) to ensure that bumetanide and its metabolites are in their non-ionized form.

-

Solvent Addition: Add a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and hexane).

-

Extraction: Vortex or mechanically shake the mixture for several minutes to facilitate the transfer of the analytes into the organic phase.

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

-

Collection: Carefully transfer the organic layer to a clean tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis: The Gold Standard for Quantification

Rationale: LC-MS/MS provides the high sensitivity and selectivity required for the accurate quantification of bumetanide and its metabolites at low concentrations in a complex matrix like urine.[13] The use of Multiple Reaction Monitoring (MRM) ensures that only the specific precursor-to-product ion transitions for each analyte are monitored, minimizing interferences.

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation of bumetanide and its metabolites. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analytes for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for eluting the analytes from the reverse-phase column. |

| Gradient Elution | A gradient from low to high organic content | Ensures efficient separation of the parent drug and its more polar metabolites. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical LC columns of these dimensions. |

| Injection Volume | 5 - 10 µL | A balance between sensitivity and chromatographic performance. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Bumetanide and its metabolites readily form protonated molecules [M+H]⁺. |

| MRM Transitions | See Table 2 | Specific precursor and product ions for each analyte ensure high selectivity. |

Table 2: Example MRM Transitions for Bumetanide and a Key Metabolite

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Bumetanide | 365.1 | 240.1 | Optimized during method development |

| Hydroxybumetanide | 381.1 | 256.1 | Optimized during method development |

| Internal Standard | Analyte-specific | Analyte-specific | Optimized during method development |

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Sources

- 1. unitedchem.com [unitedchem.com]

- 2. waters.com [waters.com]

- 3. kurabiotech.com [kurabiotech.com]

- 4. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bumetanide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. mecsj.com [mecsj.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. agilent.com [agilent.com]

Application Note: High-Sensitivity Pharmacokinetic Profiling of Bumetanide

Abstract & Study Rationale

This application note details a rigorous protocol for the pharmacokinetic (PK) quantification of Bumetanide , a potent loop diuretic, in plasma. While standard protocols often use Furosemide or generic Bumetanide-d5 as internal standards (IS), this method utilizes N-Desbutyl-N-propyl Bumetanide-d5 .

Why this specific Internal Standard? The selection of N-Desbutyl-N-propyl Bumetanide-d5 represents a sophisticated "Homolog-Analog" strategy.

-

Structural Homology: By replacing the native butyl chain with a deuterated propyl chain, the IS retains near-identical ionization efficiency and extraction recovery properties to the analyte.

-

Chromatographic Orthogonality: The propyl chain is slightly less lipophilic than the butyl chain. This causes the IS to elute slightly earlier than Bumetanide on Reverse Phase (C18) chromatography. This separation is advantageous as it prevents "crosstalk" (isotopic interference) while still keeping the IS within the same matrix suppression window.

Chemical Basis & Mass Transitions

Analyte vs. Internal Standard Logic

The method relies on Negative Electrospray Ionization (ESI-), exploiting the acidic nature of the benzoic acid and sulfonamide moieties.

| Compound | Derivation Logic | Approx. MW | Precursor (M-H)⁻ | Lipophilicity (LogP) |

| Bumetanide | Parent (Butylamino side chain) | 364.4 | 363.1 | ~2.6 (Elutes Later) |

| IS (Propyl-d5) | Analog (Propylamino-d5 side chain) | ~355.4 | 354.1 | ~2.2 (Elutes Earlier) |

*Note: Exact mass depends on the specific deuteration pattern of the propyl group (e.g., -C3H2D5). Values above assume a net loss of ~9 amu relative to parent.

Mechanism of Action (Context)

Understanding the target biology aids in interpreting PK/PD correlations.

Figure 1: Pharmacodynamic pathway of Bumetanide. PK sampling must capture the rapid elimination phase corresponding to renal secretion.

Experimental Protocol

Reagents & Materials

-

Matrix: Drug-free K2EDTA Plasma.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ethyl Acetate (EtOAc).

-

Columns: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

Sample Preparation: Acidified Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects which is critical when the IS (Propyl analog) does not perfectly co-elute with the analyte.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of N-Desbutyl-N-propyl Bumetanide-d5 working solution (500 ng/mL in 50% MeOH). Vortex gently.

-

Acidification: Add 10 µL of 1.0 M Formic Acid.

-

Expert Note: Acidification suppresses ionization of the carboxylic acid group (COOH), making the molecule neutral and driving it into the organic layer.

-

-

Extraction: Add 600 µL of Ethyl Acetate.

-

Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 min.

-

Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.

-

Evaporation: Dry under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex and centrifuge.